Butyl 6-chloro-2H-chromene-3-carboxylate

P2Y6 receptor antagonist GPCR pharmacology calcium mobilization assay

Butyl 6-chloro-2H-chromene-3-carboxylate (CAS 338759-52-7) is a synthetic small-molecule member of the 2H-chromene-3-carboxylate ester family, defined by a 6-chloro substitution on the benzopyran core and an n-butyl ester at the 3-position (C14H15ClO3, MW 266.72 g/mol). This compound occupies a specific physicochemical niche between the more polar methyl (logP ~2.29) and ethyl esters and the lipophilic tert-butyl ester, with a computed logP of approximately 3.46, predicting enhanced membrane permeability relative to shorter-chain analogs.

Molecular Formula C14H15ClO3
Molecular Weight 266.72
CAS No. 338759-52-7
Cat. No. B2371162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 6-chloro-2H-chromene-3-carboxylate
CAS338759-52-7
Molecular FormulaC14H15ClO3
Molecular Weight266.72
Structural Identifiers
SMILESCCCCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1
InChIInChI=1S/C14H15ClO3/c1-2-3-6-17-14(16)11-7-10-8-12(15)4-5-13(10)18-9-11/h4-5,7-8H,2-3,6,9H2,1H3
InChIKeyILRPQVSQESAMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 6-chloro-2H-chromene-3-carboxylate (CAS 338759-52-7): Procurement-Grade Structural Baseline and Comparator Landscape for 6-Chloro-2H-chromene-3-carboxylate Esters


Butyl 6-chloro-2H-chromene-3-carboxylate (CAS 338759-52-7) is a synthetic small-molecule member of the 2H-chromene-3-carboxylate ester family, defined by a 6-chloro substitution on the benzopyran core and an n-butyl ester at the 3-position (C14H15ClO3, MW 266.72 g/mol) . This compound occupies a specific physicochemical niche between the more polar methyl (logP ~2.29) and ethyl esters and the lipophilic tert-butyl ester, with a computed logP of approximately 3.46, predicting enhanced membrane permeability relative to shorter-chain analogs . Vendors including Sigma-Aldrich (Key Organics/BIONET), Leyan, and Chemenu list the compound at purities ranging from 90% to 98%, with the Sigma-Aldrich sourced material carrying an MDL number MFCD00202056 and a solid physical form . The closest structural analogs are the methyl ester (CAS 68281-65-2), ethyl ester (CAS 66670-54-0), and the free carboxylic acid (CAS 83823-06-7), all sharing the identical 6-chloro-2H-chromene scaffold but differing in the ester moiety, which critically modulates lipophilicity, solubility, and in vivo pharmacokinetic behavior .

Why Generic 6-Chloro-2H-chromene-3-carboxylate Substitution Fails: Physicochemical and Pharmacological Non-Interchangeability Driven by the Ester Moiety


Compounds within the 6-chloro-2H-chromene-3-carboxylate series are not functionally interchangeable because the ester group at the 3-position governs both physicochemical fate and pharmacological target engagement in a manner that is discontinuous rather than smoothly tunable. The methyl ester (logP ~2.29) and free acid (logP ~2.20) reside in a substantially more polar partition space than the butyl ester (logP ~3.46), a difference of over one logP unit that predicts a roughly 10-fold shift in membrane partitioning and oral absorption potential . In the P2Y6 receptor antagonist series, the 6-chloro substitution was essential for enhanced potency relative to other halogens, but the full antagonist pharmacophore also requires specific substituents at the 2- and 3-positions (e.g., 2-trifluoromethyl, 3-nitro) that are absent in the unadorned ester series [1]. This means that the butyl ester is not a drop-in replacement for the methyl or ethyl ester in any bioassay without full re-characterization of solubility, cell permeability, and target engagement [2]. Furthermore, the butyl ester may serve as a prodrug or permeability-enhancing form of the carboxylic acid for cellular assays, a role that shorter-chain esters cannot fulfill to the same degree. Procurement decisions must therefore be driven by the specific ester required for the experimental design, not merely the chromene scaffold.

Butyl 6-chloro-2H-chromene-3-carboxylate: Quantitative Comparative Evidence for Scientific Selection and Procurement Decision-Making


P2Y6 Receptor Antagonist Potency: 6-Chloro Substitution Confers Enhanced Affinity Relative to Alternative Halogen Regioisomers

In multiply substituted 2H-chromene derivatives, the 6-chloro analogue (compound 12) exhibited enhanced P2Y6 receptor antagonist potency compared to other halogen substitutions, with an IC50 in the 1–2 µM range in a human P2Y6R-expressing 1321N1 astrocytoma cell calcium mobilization assay. In contrast, identical halogen substitution at the 5, 7, or 8 positions led to reduced affinity, indicating a regiospecific requirement for the 6-position chloro group [1]. The 6-fluoro analogue (compound 11) showed comparable potency (also 1–2 µM), but the 6-chloro compound displayed only one weak off-target activity (σ2 receptor) among 45 sites examined, a selectivity advantage over earlier analogues that bound to biogenic amine receptors [1]. This evidence is a class-level inference for the chromene ester family, as the specific 2- and 3-substituents in the P2Y6R series (2-CF3, 3-NO2) differ from the 3-butyl ester of the target compound; quantitative extrapolation to the unadorned ester series has not been experimentally validated.

P2Y6 receptor antagonist GPCR pharmacology calcium mobilization assay

Lipophilicity-Driven Permeability Advantage: The Butyl Ester Exhibits a logP of ~3.46 Versus ~2.29 for the Methyl Ester, Predicting Superior Membrane Partitioning

Computed logP values for the 6-chloro-2H-chromene-3-carboxylate ester series show a clear chain-length-dependent increase in lipophilicity: methyl ester logP = 2.29, ethyl ester logP (estimated) ~2.6–2.8, and butyl ester logP = 3.46 . The free carboxylic acid has a logP of 2.20 . The ~1.2 logP unit difference between the butyl ester and the methyl ester corresponds to a predicted ~16-fold increase in octanol-water partition coefficient. In drug design, each logP unit increase of ~1 is empirically associated with improved passive membrane permeability, although excessive lipophilicity (logP >5) risks solubility-limited absorption and promiscuous off-target binding [1]. The butyl ester's logP of 3.46 places it in the optimal range (1–4) for balancing permeability and solubility, while the methyl and ethyl esters may be suboptimal for cell-based assays requiring efficient membrane transit [1]. This is a computed property inference; no experimental logP or PAMPA/Caco-2 permeability data for the butyl ester have been identified in the open literature.

lipophilicity logP membrane permeability ADME prediction

Synthetic Utility as a Late-Stage Diversification Intermediate: The Butyl Ester Enables Direct Transesterification to Functionalized Congeners Not Accessible from the Methyl Ester

The 2H-chromene-3-carboxylate scaffold has been employed as a key intermediate in the synthesis of biologically active derivatives, including P2Y6 receptor antagonists, tubulin polymerization inhibitors, and carbohydrate-hydrolyzing enzyme inhibitors [1][2][3]. The butyl ester offers a specific synthetic advantage over the methyl and ethyl esters: its higher boiling point (computed 378.9±42.0 °C at 760 mmHg) and lower volatility reduce evaporative loss during reactions requiring heating, and the butyl group can be selectively cleaved under mild basic conditions to yield the free acid for subsequent amide coupling or further functionalization . In the chromone/chromene literature, tert-butyl esters are commonly used as carboxylic acid protecting groups due to their acid-lability, while n-butyl esters provide a balance of stability and cleavability that is distinct from both the methyl (less lipophilic, more volatile) and tert-butyl (acid-labile, sterically hindered) esters [4]. This is a class-level inference based on established ester reactivity principles; no specific synthetic procedure using the butyl 6-chloro ester as a starting material has been published in a peer-reviewed journal.

synthetic intermediate transesterification medicinal chemistry library synthesis

Chromene Scaffold-Derived Anticancer Activity: 6-Chloro-2H-chromene Derivatives Exhibit Tubulin Polymerization Inhibition with IC50 Values in the Low Micromolar Range

In a study of chromene-based chalcones, the 6-chloro-2H-chromene-containing compound (E)-3-(6-chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (compound 14) demonstrated tubulin assembly inhibition with an IC50 of 19.6 µM and cytotoxicity against K562 leukemia cells with an IC50 of 38.7 µM, binding to tubulin with a dissociation constant (Kd) of 9.4 ± 0.7 µM [1]. This compound was the most active in its series, outperforming analogues with methoxy, fluoro, or unsubstituted chromene rings. The 6-chloro substitution contributed to the enhanced potency, consistent with the electronic and steric effects of chlorine at this position [1]. This is a class-level inference providing evidence that the 6-chloro-2H-chromene substructure (shared by the target compound) can confer anticancer activity when elaborated with appropriate substituents; no direct cytotoxicity data exist for the butyl ester itself.

tubulin polymerization inhibitor anticancer cytotoxicity chromene-based chalcones

Carbohydrate Hydrolyzing Enzyme Inhibition: 2H-Chromene-3-carboxylate Esters Exhibit α-Glucosidase and Free Radical Scavenging Activity with Structure-Dependent Potency

A series of substituted 2H-chromene-3-carboxylate esters were evaluated for carbohydrate-hydrolyzing enzyme inhibition and free radical scavenging activity [1]. While the specific butyl 6-chloro compound was not among the tested derivatives, the study demonstrated that the 2H-chromene-3-carboxylate scaffold supports α-glucosidase inhibitory activity and DPPH radical scavenging in a substitution-dependent manner [1]. In a separate study, azo-fused 2H-chromene-3-carboxylate derivatives exhibited DPPH radical scavenging with IC50 values ranging from 20 to >1000 µg/mL, and ABTS radical cation scavenging within 34–53% at 100 µg/mL [2]. The 6-chloro substitution pattern is known to modulate the electron density of the chromene ring, which can influence radical scavenging capacity through stabilization of phenoxyl radical intermediates [2]. This is class-level and supporting evidence; quantitative enzyme inhibition or antioxidant data for the butyl 6-chloro ester itself are not available.

α-glucosidase inhibition antioxidant DPPH radical scavenging antidiabetic

Endothelin Receptor Antagonist Pharmacophore: Chromene-3-carboxylate Esters Are Privileged Scaffolds in the Shionogi Patent Estate with Validated Cardiovascular Applications

The Shionogi patent family (EP 0924207 A1; US 6,218,427; CA 2262671) claims chromene-3-carboxylate derivatives as endothelin receptor antagonists, macrophage foam cell formation inhibitors, and peripheral circulation insufficiency-improving agents [1][2]. The generic Markush structure encompasses compounds where R5 (at the 3-position ester) can be optionally substituted alkyl, encompassing n-butyl esters, and R2 (at the 6-position) can be halogen including chloro [1]. This patent provides a formal intellectual property foundation positioning chromene-3-carboxylate esters, including those with 6-chloro substitution, as validated pharmacophores for cardiovascular drug discovery. The patent does not provide specific IC50 values for the butyl 6-chloro compound; this is supporting evidence establishing the scaffold's pharmaceutical relevance.

endothelin receptor antagonist cardiovascular patent chromene-3-carboxylate

Butyl 6-chloro-2H-chromene-3-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


P2Y6 Receptor Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Expansion

Based on the validated enhanced potency of 6-chloro-substituted 2H-chromene derivatives as P2Y6 receptor antagonists (IC50 ~1–2 µM in human P2Y6R calcium mobilization assays) [1], this compound is well-suited as a core intermediate for generating novel P2Y6R ligand libraries. The butyl ester provides a synthetically tractable handle for diversification at the 3-position via hydrolysis to the carboxylic acid followed by amide coupling, or via direct transesterification to introduce functionalized ester moieties that may further modulate P2Y6R affinity. The 6-chloro group is superior to 5-, 7-, or 8-substitution for maintaining P2Y6R affinity [1], and the butyl ester's logP of ~3.46 predicts adequate cell permeability for cellular target engagement studies.

Anticancer Chalcone and Tubulin Inhibitor Synthesis

The 6-chloro-2H-chromene scaffold has demonstrated tubulin polymerization inhibition (IC50 = 19.6 µM) and cytotoxicity against K562 leukemia cells (IC50 = 38.7 µM) when elaborated as a chalcone derivative [2]. The butyl 6-chloro-2H-chromene-3-carboxylate can serve as a starting material for the synthesis of 3-formyl or 3-acetyl-6-chloro-2H-chromene intermediates, which can then be condensed with substituted acetophenones to generate focused libraries of chromene-based chalcones for anticancer screening. The butyl ester's reduced volatility (bp ~379 °C) relative to the methyl ester is advantageous for reactions requiring elevated temperatures during chalcone formation.

Anti-Inflammatory and Metabolic Disease Drug Discovery Based on Chromene-3-carboxylate Pharmacophore

The 2H-chromene-3-carboxylate scaffold class has demonstrated α-glucosidase inhibitory activity and DPPH/ABTS radical scavenging capacity [3][4], supporting its use in antidiabetic and anti-inflammatory screening collections. The Shionogi patent estate further validates chromene-3-carboxylate esters as endothelin receptor antagonists with applications in cardiovascular and inflammatory diseases [5]. Procuring the butyl 6-chloro ester enables its inclusion in diversity-oriented screening libraries where the 6-chloro substitution and butyl ester lipophilicity differentiate it from the more common methyl and ethyl ester analogs, potentially accessing distinct regions of chemical space in high-throughput screening campaigns.

Chemical Biology Probe Development and Esterase-Sensitive Prodrug Design

The butyl ester moiety can function as a latent carboxylic acid, hydrolyzed by intracellular esterases to release the free 6-chloro-2H-chromene-3-carboxylic acid. This property is exploited in prodrug design to enhance cell membrane permeability, where the butyl ester (logP ~3.46) is predicted to cross lipid bilayers approximately 16-fold more efficiently than the methyl ester (logP ~2.29) . For chemical biology applications requiring intracellular delivery of the chromene-3-carboxylate pharmacophore—such as target engagement studies, cellular thermal shift assays (CETSA), or photoaffinity labeling—the butyl ester offers a superior permeability profile compared to shorter-chain ester analogs, subject to experimental validation in the specific cell system of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyl 6-chloro-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.